molecular formula C13H7Cl3N2O3 B5517705 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide

Cat. No.: B5517705
M. Wt: 345.6 g/mol
InChI Key: FRGRXFABEOMSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C13H8Cl3N2O3. It is a member of the benzamide family and is characterized by the presence of chloro, dichlorophenyl, and nitro functional groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, although specific products depend on the conditions used.

Scientific Research Applications

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although it is primarily used in preclinical studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular processes. The presence of the nitro group suggests that it may undergo bioreduction to form reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dichlorophenyl)acetamide
  • 2-chloro-N-(3,4-dichlorophenyl)propanamide
  • 2-chloro-N-(3,4-dichlorophenyl)benzamide

Uniqueness

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific research applications.

Properties

IUPAC Name

2-chloro-N-(3,4-dichlorophenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-10-4-1-7(5-12(10)16)17-13(19)9-3-2-8(18(20)21)6-11(9)15/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRXFABEOMSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.